molecular formula C18H21NO B3106544 3-(Benzhydrylamino)-3-methylbutan-2-one CAS No. 159556-71-5

3-(Benzhydrylamino)-3-methylbutan-2-one

Cat. No.: B3106544
CAS No.: 159556-71-5
M. Wt: 267.4 g/mol
InChI Key: JHZOJXBTTHOIQH-UHFFFAOYSA-N
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Description

3-(Benzhydrylamino)-3-methylbutan-2-one is an organic compound that features a benzhydrylamino group attached to a 3-methylbutan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzhydrylamino)-3-methylbutan-2-one typically involves the reaction of benzhydrylamine with a suitable ketone precursor. One common method is the condensation reaction between benzhydrylamine and 3-methyl-2-butanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction, and advanced purification techniques like distillation or high-performance liquid chromatography (HPLC) are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Benzhydrylamino)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydrylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Benzophenone derivatives.

    Reduction: Benzhydrylamino alcohols.

    Substitution: Substituted benzhydrylamino derivatives.

Scientific Research Applications

3-(Benzhydrylamino)-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzhydrylamino)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The benzhydrylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzhydrylamine: Shares the benzhydrylamino group but lacks the 3-methylbutan-2-one backbone.

    3-Methyl-2-butanone: Contains the 3-methylbutan-2-one structure but lacks the benzhydrylamino group.

    Diphenhydramine: A similar compound with antihistamine properties, featuring a benzhydrylamino group attached to a different backbone.

Uniqueness

3-(Benzhydrylamino)-3-methylbutan-2-one is unique due to its specific combination of the benzhydrylamino group and the 3-methylbutan-2-one backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(benzhydrylamino)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-14(20)18(2,3)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZOJXBTTHOIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the above-obtained 3-bromo-3-methylbutan-2-one (5.88 g) in methanol (30 mL), benzhydrylamine (5.0 mL) and triethylamine (7.5 mL) were added. The resultant mixture was stirred at 70° C. for 24 hours, and then cooled in air. The reaction mixture was partitioned between water and ethyl acetate. The organic layer was sequentially washed with saturated aqueous sodium hydrogencarbonate and saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and to the solid, diethyl ether was added, and then insoluble matter was removed by filtration. The mother liquid was brought to the dryness under reduced pressure. The residue was purified through silica gel column chromatography (hexane-ethyl acetate), to thereby give 3-(benzhydrylamino)-3-methylbutan-2-one as an oily product (3.3 g, 34%).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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